[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
Description
[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a synthetic ester-carbamate hybrid compound characterized by two key structural motifs: a 3-chloro-4-fluorophenylcarbamoyl group and a 4-ethoxyphenylacetate moiety. While direct data on its synthesis or bioactivity are absent in the provided evidence, structural analogs and related compounds offer insights into its plausible properties and synthetic pathways.
Properties
IUPAC Name |
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO4/c1-2-24-14-6-3-12(4-7-14)9-18(23)25-11-17(22)21-13-5-8-16(20)15(19)10-13/h3-8,10H,2,9,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXATLMVVSLVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves multiple steps, starting with the preparation of the core phenyl rings. The process includes:
Nitration and Reduction: The initial step involves the nitration of a suitable precursor to introduce nitro groups, followed by reduction to form amines.
Halogenation: The amines are then subjected to halogenation to introduce chloro and fluoro substituents.
Carbamoylation: The halogenated amines undergo carbamoylation to form the carbamoyl intermediate.
Esterification: Finally, the carbamoyl intermediate is esterified with 2-(4-ethoxyphenyl)acetic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
Synthesis Routes
The synthesis of [(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves several key steps:
- Nitration and Reduction : Introducing nitro groups followed by reduction to form amines.
- Halogenation : Substituting amines with chloro and fluoro groups.
- Carbamoylation : Forming a carbamoyl intermediate.
- Esterification : Reacting the carbamoyl intermediate with 2-(4-ethoxyphenyl)acetic acid.
Chemistry
In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows it to act as a reagent in various chemical reactions, including:
- Oxidation : Producing corresponding oxides.
- Reduction : Converting into amines or alcohols.
- Substitution Reactions : Replacing halogen atoms with other functional groups.
Biology
Research indicates potential biological activities, particularly:
- Antimicrobial Properties : Studies suggest that the compound exhibits inhibitory effects against various microbial strains.
- Anticancer Activity : It is being explored for its ability to inhibit MDM2, a protein that regulates p53 tumor suppressor activity. By inhibiting MDM2, the compound may reactivate p53, leading to apoptosis in cancer cells.
Case Study: Inhibition of MDM2
A study published in the Journal of Medicinal Chemistry evaluated several derivatives for their ability to inhibit MDM2. The results indicated promising IC50 values for compounds with similar structural frameworks, suggesting effective inhibition of this target protein .
Medicine
The compound is under investigation for its potential use in drug development. Its ability to selectively target specific enzymes or receptors makes it a candidate for therapeutic applications, particularly in oncology.
Mechanism of Action
The mechanism of action of [(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Thiazol-Piperazine Series ()
Compounds 10a–10c in share the 3-chloro-4-fluorophenylcarbamoyl group but differ in core structure (thiazol-piperazine vs. the target’s ester-carbamate). Key comparisons include:
- Synthetic Efficiency : Compound 10c (90.4% yield) demonstrates that halogenated aryl ureas can be incorporated efficiently via nucleophilic substitution or coupling reactions. This suggests that the target compound’s carbamoyl group may similarly be synthesized in high yield.
- Molecular Weight : The target compound’s molecular weight is expected to exceed 10c (532.2 g/mol) due to the ethoxyphenylacetate group replacing the thiazol-piperazine core.
Ethyl Acetate Derivatives in Patent Literature ()
The patent compound Ethyl 2-(7-((3-chloro-4-fluorophenyl)carbamoyl)-4,5-difluoro-1H-benzo[d]imidazol-2-yl)acetate (MW 412.10) shares the 3-chloro-4-fluorophenylcarbamoyl group but features a benzoimidazol core instead of an ethoxyphenylacetate. Differences include:
- Synthetic Routes : Both compounds likely employ carbamoylation steps, but the target’s esterification with 4-ethoxyphenylacetic acid would require distinct coupling reagents.
Benzimidazole and Piperidine Derivatives ()
Compounds such as 2-[(4-Ethoxyphenyl)methyl]-5-nitro-1-(2-piperidin-1-ylethyl)benzimidazole highlight the prevalence of ethoxyphenyl groups in bioactive molecules. While structurally distinct, these compounds underscore the role of ethoxy substituents in modulating solubility and receptor interactions.
Data Tables
Table 2: Substituent Impact on Properties
Biological Activity
Molecular Formula
- C : 17
- H : 18
- Cl : 1
- F : 1
- N : 1
- O : 4
Research indicates that compounds similar to [(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate may function as inhibitors of various biological pathways, particularly those involved in cancer cell proliferation. The chloro and fluoro substituents on the phenyl ring are believed to enhance the compound's binding affinity to target proteins, thereby modulating their activity.
Anticancer Activity
A significant area of investigation has been the compound's role as a potential anticancer agent. Studies have shown that derivatives of this class exhibit inhibitory effects on murine double minute 2 (MDM2), a protein that regulates p53 tumor suppressor activity. By inhibiting MDM2, these compounds can potentially reactivate p53, leading to apoptosis in cancer cells.
Case Study: MDM2 Inhibition
In a study published in the Journal of Medicinal Chemistry, several derivatives were tested for their ability to inhibit MDM2. The results indicated that compounds with similar structural frameworks demonstrated promising IC50 values, suggesting effective inhibition of the target protein .
Other Biological Activities
Beyond anticancer properties, preliminary studies suggest that this compound may also exhibit anti-inflammatory and analgesic activities. The ethoxy group could play a role in modulating these effects, although further research is needed to elucidate these pathways fully.
Data Table: Biological Activity Overview
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | MDM2 Inhibition | |
| Anti-inflammatory | Cytokine modulation | |
| Analgesic | COX inhibition |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has not been extensively characterized. However, related compounds have shown variable absorption rates and half-lives depending on their substituents. Toxicological assessments indicate a need for further studies to establish safety profiles for human use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
